Physicochemical Profile: Distinct Acidity and Lipophilicity Compared to Ortho-Alkyl and Aryl Analogs
The ortho-cyclopropyl substituent confers a unique electronic and steric environment. 2-Cyclopropylbenzoic acid exhibits a predicted pKa of 4.11, which is slightly less acidic than ortho-toluic acid (pKa ~3.91) but more acidic than ortho-ethylbenzoic acid (pKa ~3.79) . Its lipophilicity, with a LogP of 2.26, positions it as significantly more lipophilic than ortho-methyl and ethyl analogs but far less lipophilic than the bulky ortho-phenyl analog (LogP ~3.35) .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.11 ± 0.36 (Predicted) |
| Comparator Or Baseline | 2-Methylbenzoic acid: ~3.91; 2-Ethylbenzoic acid: ~3.79 |
| Quantified Difference | ΔpKa: +0.20 vs 2-methyl; +0.32 vs 2-ethyl |
| Conditions | Predicted value at 25°C |
Why This Matters
The distinct pKa and LogP values dictate a compound's ionization state and membrane permeability, which are crucial for optimizing bioavailability and target engagement in drug design.
